- Deaminative Borylation of Aliphatic Amines Enabled by Visible Light Excitation of an Electron Donor-Acceptor ComplexChemistry - A European Journal, 2018, 24(65), 17210-17214,
Cas no 931583-43-6 (Cycloheptylboronic acid, pinacol ester)

931583-43-6 structure
商品名:Cycloheptylboronic acid, pinacol ester
CAS番号:931583-43-6
MF:C13H25BO2
メガワット:224.147404432297
MDL:MFCD16618961
CID:842381
Cycloheptylboronic acid, pinacol ester 化学的及び物理的性質
名前と識別子
-
- 2-Cycloheptyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- 2-(cycloheptyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- cycloheptenyl boronic acid pinacol ester
- Cycloheptylboronic acid pinacol ester
- 2-Cycloheptyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (ACI)
- Cycloheptylboronic acid, pinacol ester
-
- MDL: MFCD16618961
- インチ: 1S/C13H25BO2/c1-12(2)13(3,4)16-14(15-12)11-9-7-5-6-8-10-11/h11H,5-10H2,1-4H3
- InChIKey: SXXIRRKFRJTGRV-UHFFFAOYSA-N
- ほほえんだ: O1C(C)(C)C(C)(C)OB1C1CCCCCC1
計算された属性
- せいみつぶんしりょう: 224.19500
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 16
- 回転可能化学結合数: 1
じっけんとくせい
- PSA: 18.46000
- LogP: 3.80300
Cycloheptylboronic acid, pinacol ester セキュリティ情報
Cycloheptylboronic acid, pinacol ester 税関データ
- 税関コード:2934999090
- 税関データ:
中国税関番号:
2934999090概要:
2934999090。他の複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%
申告要素:
製品名、コンポーネント内容、使用
要約:
2934999090。他の複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%
Cycloheptylboronic acid, pinacol ester 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
abcr | AB273495-1 g |
Cycloheptylboronic acid, pinacol ester; 98% |
931583-43-6 | 1g |
€297.00 | 2023-06-22 | ||
TRC | C987878-100mg |
Cycloheptylboronic acid, pinacol ester |
931583-43-6 | 100mg |
$98.00 | 2023-05-18 | ||
Fluorochem | 216152-1g |
2-Cycloheptyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
931583-43-6 | 95% | 1g |
£188.00 | 2022-03-01 | |
Alichem | A449039518-5g |
2-Cycloheptyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
931583-43-6 | 95% | 5g |
$614.76 | 2023-08-31 | |
A2B Chem LLC | AD03196-250mg |
Cycloheptylboronic acid, pinacol ester |
931583-43-6 | 95% | 250mg |
$152.00 | 2024-07-18 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1245692-250mg |
2-Cycloheptyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
931583-43-6 | 98% | 250mg |
¥1437.00 | 2024-04-25 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1245692-1g |
2-Cycloheptyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
931583-43-6 | 98% | 1g |
¥2682.00 | 2024-04-25 | |
A2B Chem LLC | AD03196-1g |
Cycloheptylboronic acid, pinacol ester |
931583-43-6 | 98% | 1g |
$176.00 | 2024-07-18 | |
Enamine | EN300-6251991-2.5g |
2-cycloheptyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
931583-43-6 | 2.5g |
$446.0 | 2023-07-06 | ||
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTD143-100mg |
2-cycloheptyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
931583-43-6 | 95% | 100mg |
¥576.0 | 2024-04-16 |
Cycloheptylboronic acid, pinacol ester 合成方法
ごうせいかいろ 1
はんのうじょうけん
1.1 Reagents: 2,2′-Bi-1,3,2-benzodioxaborole Solvents: Dimethylacetamide ; 6 h, 30 °C
1.2 Reagents: Triethylamine ; 1 h, rt
1.2 Reagents: Triethylamine ; 1 h, rt
リファレンス
ごうせいかいろ 2
はんのうじょうけん
1.1 Reagents: Potassium tert-butoxide Catalysts: Cuprous chloride , 1,1′-(9,9-Dimethyl-9H-xanthene-4,5-diyl)bis[1,1-diphenylphosphine] Solvents: Tetrahydrofuran ; rt; overnight, rt
リファレンス
- Photoredox-Catalyzed Cyclobutane Synthesis by a Deboronative Radical Addition-Polar Cyclization CascadeAngewandte Chemie, 2019, 58(12), 3870-3874,
ごうせいかいろ 3
はんのうじょうけん
1.1 Catalysts: Cupric chloride , 1,1′-(9,9-Dimethyl-9H-xanthene-4,5-diyl)bis[1,1-diphenylphosphine] Solvents: Tetrahydrofuran ; 10 min, rt
1.2 Reagents: Potassium methoxide ; 30 min, rt
1.3 1 h, rt
1.2 Reagents: Potassium methoxide ; 30 min, rt
1.3 1 h, rt
リファレンス
- Highly efficient synthesis of alkylboronate esters via Cu(II)-catalyzed borylation of unactivated alkyl bromides and chlorides in airACS Catalysis, 2016, 6(12), 8332-8335,
ごうせいかいろ 4
はんのうじょうけん
1.1 Reagents: Azobisisobutyronitrile , Tris(trimethylsilyl)silane , 2,2′-Bi-1,3,2-benzodioxaborole Solvents: Dimethylacetamide ; 6 h, 80 °C; 80 °C → rt
1.2 Reagents: Triethylamine ; 1 h, rt
1.3 Reagents: Tetrabutylammonium fluoride Solvents: Diethyl ether , Tetrahydrofuran ; 5 min, 0 °C
1.2 Reagents: Triethylamine ; 1 h, rt
1.3 Reagents: Tetrabutylammonium fluoride Solvents: Diethyl ether , Tetrahydrofuran ; 5 min, 0 °C
リファレンス
- Transition metal- and light-free radical borylation of alkyl bromides and iodides using silaneChemical Communications (Cambridge, 2021, 57(46), 5674-5677,
ごうせいかいろ 5
はんのうじょうけん
1.1 Reagents: Potassium tert-butoxide Catalysts: Cuprous chloride , 1,1′-(9,9-Dimethyl-9H-xanthene-4,5-diyl)bis[1,1-diphenylphosphine] Solvents: Tetrahydrofuran ; rt; overnight, rt
リファレンス
- Divergent Aminocarbonylations of Alkynes Enabled by Photoredox/Nickel Dual CatalysisAngewandte Chemie, 2021, 60(51), 26511-26517,
ごうせいかいろ 6
はんのうじょうけん
1.1 Reagents: Lithium methoxide Catalysts: Copper oxide (Cu2O) Solvents: Ethanol ; 12 h, rt
リファレンス
- Borylation of primary and secondary alkyl bromides catalyzed by Cu2O nanoparticlesRSC Advances, 2015, 5(58), 46672-46676,
ごうせいかいろ 7
はんのうじょうけん
1.1 Reagents: Tetrabutylammonium tetrafluoroborate , 4,4,5,5-Tetramethyl-2-(3-phenylpropyl)-1,3,2-dioxaborolane Solvents: Dimethylacetamide ; 19 min, 25 °C
1.2 Reagents: Triethylamine ; 1 h, 25 °C
1.3 Reagents: Sodium chloride Solvents: Water
1.2 Reagents: Triethylamine ; 1 h, 25 °C
1.3 Reagents: Sodium chloride Solvents: Water
リファレンス
- Electro-initiated preparation method of alkyl boride, China, , ,
ごうせいかいろ 8
はんのうじょうけん
1.1 Reagents: Sodium methoxide , 2,2′-Bi-1,3,2-benzodioxaborole Catalysts: 4-Phenylpyridine Solvents: Acetonitrile ; 12 h, rt
1.2 Reagents: Triethylamine ; 1 h, rt
1.3 Solvents: Ethyl acetate , Water ; rt
1.2 Reagents: Triethylamine ; 1 h, rt
1.3 Solvents: Ethyl acetate , Water ; rt
リファレンス
- Photoinduced Radical Borylation of Alkyl Bromides Catalyzed by 4-PhenylpyridineAngewandte Chemie, 2020, 59(5), 2095-2099,
ごうせいかいろ 9
はんのうじょうけん
1.1 Reagents: 2,2′-Bi-1,3,2-benzodioxaborole Catalysts: 2,4,6-Tris(diphenylamino)-3,5-difluorobenzonitrile Solvents: Dimethylformamide ; 6 h, 20 °C
1.2 Reagents: Triethylamine ; 6 h, rt
1.2 Reagents: Triethylamine ; 6 h, rt
リファレンス
- Light-Mediated Sulfur-Boron ExchangeOrganic Letters, 2021, 23(10), 3919-3922,
ごうせいかいろ 10
はんのうじょうけん
1.1 Catalysts: Zinc chloride , 1,3-Dihydro-1,3-bis(2,4,6-trimethylphenyl)-2H-imidazol-2-ylidene Solvents: tert-Butyl methyl ether ; 30 min, rt
1.2 Reagents: Potassium tert-butoxide ; 30 min, rt
1.3 1 h, rt
1.2 Reagents: Potassium tert-butoxide ; 30 min, rt
1.3 1 h, rt
リファレンス
- Zinc-Catalyzed Borylation of Primary, Secondary and Tertiary Alkyl Halides with Alkoxy Diboron Reagents at Room TemperatureAngewandte Chemie, 2014, 53(7), 1799-1803,
ごうせいかいろ 11
はんのうじょうけん
1.1 Reagents: Catecholborane , Potassium carbonate Catalysts: Titanocene dichloride Solvents: tert-Butyl methyl ether ; 30 min, 80 °C
1.2 24 h, 80 °C
1.3 Reagents: Triethylamine Solvents: tert-Butyl methyl ether ; 1 h, rt
1.2 24 h, 80 °C
1.3 Reagents: Triethylamine Solvents: tert-Butyl methyl ether ; 1 h, rt
リファレンス
- Catalytic Boration of Alkyl Halides with Borane without Hydrodehalogenation Enabled by Titanium CatalystAngewandte Chemie, 2021, 60(22), 12298-12303,
ごうせいかいろ 12
はんのうじょうけん
1.1 Reagents: Catecholborane , Potassium carbonate Catalysts: Titanocene dichloride Solvents: tert-Butyl methyl ether ; 30 min, rt
1.2 24 h, 80 °C
1.3 Reagents: Triethylamine ; 1 h, rt
1.2 24 h, 80 °C
1.3 Reagents: Triethylamine ; 1 h, rt
リファレンス
- Method for directly preparing alkyl boronate compound from alkyl halide, China, , ,
ごうせいかいろ 13
はんのうじょうけん
1.1 Reagents: 2,2′-Bi-1,3,2-benzodioxaborole Catalysts: Zirconocene, dichloride , N,N′-Dicyclohexylurea , Iridium, tris[5-methoxy-2-(2-pyridinyl-κN)phenyl-κC]-, (OC-6-22)- Solvents: (Trifluoromethyl)benzene ; 12 h, 35 °C
1.2 Reagents: Triethylamine ; 1 h, 23 °C
1.3 Solvents: Water ; 23 °C
1.2 Reagents: Triethylamine ; 1 h, 23 °C
1.3 Solvents: Water ; 23 °C
リファレンス
- Chlorine Atom Transfer of Unactivated Alkyl Chlorides Enabled by Zirconocene and Photoredox CatalysisPrecision Chemistry, 2023, 1(2), 112-118,
ごうせいかいろ 14
はんのうじょうけん
1.1 Reagents: Lithium tert-butoxide Solvents: Methanol , Water ; 48 h, 50 °C
リファレンス
- Transition-Metal-Free Borylation of Alkyl Iodides via a Radical MechanismOrganic Letters, 2019, 21(17), 6597-6602,
ごうせいかいろ 15
はんのうじょうけん
1.1 Reagents: Isobutanol , Potassium tert-butoxide Catalysts: 4,4′,4′′-Tris(1,1-dimethylethyl)-2,2′:6′,2′′-terpyridine , Dibromo[1,1′-(oxy-κO)bis[2-(methoxy-κO)ethane]]nickel Solvents: Diisopropyl ether ; 5 min, cooled
1.2 24 h, 60 °C
1.2 24 h, 60 °C
リファレンス
- Alkylboronic Esters from Palladium- and Nickel-Catalyzed Borylation of Primary and Secondary Alkyl BromidesAdvanced Synthesis & Catalysis, 2012, 354(9), 1685-1691,
ごうせいかいろ 16
はんのうじょうけん
1.1 Reagents: Lithium tert-butoxide Catalysts: Copper, compd. with palladium (2.8:0.2) (graphene supported) Solvents: Dimethylformamide ; 2 h, 30 °C
リファレンス
- Visible-light-driven graphene supported Cu/Pd alloy nanoparticle-catalyzed borylation of alkyl bromides and chlorides in airJournal of Catalysis, 2021, 395, 258-265,
ごうせいかいろ 17
はんのうじょうけん
1.1 Reagents: Tris(trimethylsilyl)silane , 2,2′-Bi-1,3,2-benzodioxaborole Catalysts: Azobisisobutyronitrile Solvents: Dimethylacetamide ; 6 h, 80 °C; 80 °C → rt
1.2 Reagents: Triethylamine ; 1 h, rt
1.2 Reagents: Triethylamine ; 1 h, rt
リファレンス
- Boron esterification reaction method catalyzed by alkyl bromide without transition metal, China, , ,
ごうせいかいろ 18
はんのうじょうけん
1.1 Reagents: Ethylmagnesium bromide Catalysts: N,N,N′,N′-Tetramethylethylenediamine , Iron(III) acetylacetonate Solvents: Diethyl ether , Tetrahydrofuran ; rt; 12 h, rt
リファレンス
- Iron-Catalyzed Borylation of Alkyl ElectrophilesJournal of the American Chemical Society, 2014, 136(27), 9521-9523,
ごうせいかいろ 19
はんのうじょうけん
1.1 Reagents: Lithium methoxide Catalysts: Triphenylphosphine , Cuprous iodide Solvents: Dimethylformamide ; 24 h, 37 °C
リファレンス
- Alkylboronic Esters from Copper-Catalyzed Borylation of Primary and Secondary Alkyl Halides and PseudohalidesAngewandte Chemie, 2012, 51(2), 528-532,
ごうせいかいろ 20
はんのうじょうけん
1.1 Reagents: Tetrabutylammonium tetrafluoroborate , Bis(pinacolato)diborane Solvents: Dimethylacetamide ; 19 min, 25 °C
1.2 Reagents: Triethylamine ; 1 h, 25 °C
1.3 Reagents: Sodium chloride Solvents: Water ; 25 °C
1.2 Reagents: Triethylamine ; 1 h, 25 °C
1.3 Reagents: Sodium chloride Solvents: Water ; 25 °C
リファレンス
- Electrochemical Borylation of Alkyl Halides: Fast, Scalable Access to Alkyl Boronic EstersJournal of the American Chemical Society, 2021, 143(33), 12985-12991,
Cycloheptylboronic acid, pinacol ester Raw materials
- Chlorocycloheptane
- Bromocycloheptane
- Borate(1-),tetrafluoro-
- 2,3-Dimethylbutane-2,3-diol
- Bis(pinacolato)diborane
- Cycloheptane, iodo-
Cycloheptylboronic acid, pinacol ester Preparation Products
Cycloheptylboronic acid, pinacol ester 関連文献
-
Zhu Min,Zhao Shichang,Xin Chen,Zhu Yufang,Zhang Changqing Biomater. Sci., 2015,3, 1236-1244
-
Yinsong Si,Zongzhao Sun,Limin Huang,Min Chen,Limin Wu J. Mater. Chem. A, 2019,7, 8952-8959
-
Andrew S. Clark,Adriana San-Miguel Lab Chip, 2021,21, 3762-3774
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Xiujuan Wei,Qinyou An,Qiulong Wei,Mengyu Yan,Xuanpeng Wang,Qidong Li,Pengfei Zhang,Bolun Wang,Liqiang Mai Phys. Chem. Chem. Phys., 2014,16, 18680-18685
-
Linlin Chen,Yu Qin,Jing Cheng,Yi Cheng,Zhixiang Lu,Xiaolan Liu,Shaoxiong Yang,Shuhan Lu,Liyan Zheng,Qiue Cao RSC Adv., 2020,10, 36212-36218
-
Jang-Yeon Hwang,Chong S. Yoon,Ilias Belharouak,Yang-Kook Sun J. Mater. Chem. A, 2016,4, 17952-17959
-
Alastair J. Florence CrystEngComm, 2013,15, 2174-2174
-
Iain McKenzie,Paul W. Percival,Jason A. C. Clyburne Chem. Commun., 2005, 1134-1136
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Qingbo Xu,Jing Yang,Xujun Zhang,Xiaodong Wen,Masanori Yamada,Feiya Fu,Hongyan Diao,Xiangdong Liu J. Mater. Chem. A, 2020,8, 24553-24562
-
Haishuang Zhao,Alexander Bodach,Miriam Heine,Yasar Krysiak,Jürgen Glinnemann,Edith Alig,Lothar Fink,Martin U. Schmidt CrystEngComm, 2017,19, 2216-2228
931583-43-6 (Cycloheptylboronic acid, pinacol ester) 関連製品
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- 177035-82-4(1-Dodecylboronic acid pinacol ester)
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推奨される供給者
Amadis Chemical Company Limited
(CAS:931583-43-6)Cycloheptylboronic acid, pinacol ester

清らかである:99%
はかる:1g
価格 ($):219.0